molecular formula C26H27N3O3 B10931763 N-{4-[(1Z)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide

N-{4-[(1Z)-1-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide

Cat. No.: B10931763
M. Wt: 429.5 g/mol
InChI Key: MUNFDZUWEODRFX-QRQIAZFYSA-N
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Description

N~1~-[4-(1-{(Z)-2-[(3-HYDROXY-2-NAPHTHYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that includes a hydrazone linkage, a naphthyl group, and a cyclohexanecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(1-{(Z)-2-[(3-HYDROXY-2-NAPHTHYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE typically involves the following steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 3-hydroxy-2-naphthaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Coupling with the Phenyl Group: The hydrazone intermediate is then reacted with 4-(1-ethylphenyl)cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(1-{(Z)-2-[(3-HYDROXY-2-NAPHTHYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form a quinone derivative.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The phenyl and cyclohexane groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkyl halides, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl and cyclohexane derivatives.

Scientific Research Applications

N~1~-[4-(1-{(Z)-2-[(3-HYDROXY-2-NAPHTHYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-[4-(1-{(Z)-2-[(3-HYDROXY-2-NAPHTHYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[4-(1-{(Z)-2-[(3-HYDROXY-2-NAPHTHYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-1-CYCLOHEXANECARBOXAMIDE: Similar compounds include other hydrazone derivatives and naphthyl-containing compounds.

Uniqueness

    Structural Features: The combination of a hydrazone linkage, naphthyl group, and cyclohexanecarboxamide moiety makes this compound unique.

    Biological Activity: Its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

N-[(Z)-1-[4-(cyclohexanecarbonylamino)phenyl]ethylideneamino]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C26H27N3O3/c1-17(18-11-13-22(14-12-18)27-25(31)19-7-3-2-4-8-19)28-29-26(32)23-15-20-9-5-6-10-21(20)16-24(23)30/h5-6,9-16,19,30H,2-4,7-8H2,1H3,(H,27,31)(H,29,32)/b28-17-

InChI Key

MUNFDZUWEODRFX-QRQIAZFYSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=C(C=C3)NC(=O)C4CCCCC4

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=C(C=C3)NC(=O)C4CCCCC4

Origin of Product

United States

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